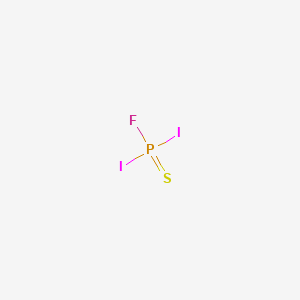
Phosphorothioic diiodide fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic diiodide fluoride is a chemical compound that contains phosphorus, sulfur, iodine, and fluorine atoms. This compound is part of the larger family of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorothioic diiodide fluoride can be synthesized through various methods involving the reaction of phosphorus triiodide with sulfur and fluorine-containing reagents. One common method involves the reaction of phosphorus triiodide with sulfur in the presence of a fluorinating agent such as hydrogen fluoride or a fluorinated hypervalent iodine reagent . The reaction is typically carried out in a solvent such as carbon disulfide at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to remove impurities and ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic diiodide fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products such as phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products, such as phosphine derivatives.
Substitution: The iodine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents such as chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound include phosphorothioic acid derivatives, phosphine derivatives, and various halogenated phosphorus compounds. These products have significant applications in various fields, including agrochemistry and medicinal chemistry .
Applications De Recherche Scientifique
Phosphorothioic diiodide fluoride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of phosphorothioic diiodide fluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of phosphorus, sulfur, iodine, and fluorine atoms in the compound allows it to participate in a wide range of chemical reactions, making it a versatile reagent in scientific research .
Comparaison Avec Des Composés Similaires
Phosphorothioic diiodide fluoride can be compared with other similar compounds such as thiophosphoryl iodide, phosphorothioic chloride difluoride, and phosphorothioic bromide difluoride. These compounds share similar chemical structures and reactivity patterns but differ in their specific halogen atoms and their resulting chemical properties . For example, thiophosphoryl iodide contains iodine atoms instead of fluorine, which affects its reactivity and applications .
List of Similar Compounds
- Thiophosphoryl iodide
- Phosphorothioic chloride difluoride
- Phosphorothioic bromide difluoride
- Phosphorus triiodide
- Phosphoryl iodide
This compound stands out due to its unique combination of phosphorus, sulfur, iodine, and fluorine atoms, which provides it with distinct chemical properties and a wide range of applications in various fields.
Propriétés
Numéro CAS |
167277-91-0 |
|---|---|
Formule moléculaire |
FI2PS |
Poids moléculaire |
335.85 g/mol |
Nom IUPAC |
fluoro-diiodo-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/FI2PS/c1-4(2,3)5 |
Clé InChI |
JMLNHSNVJHRVHR-UHFFFAOYSA-N |
SMILES canonique |
FP(=S)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


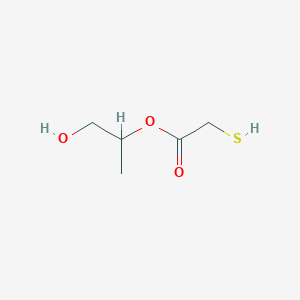
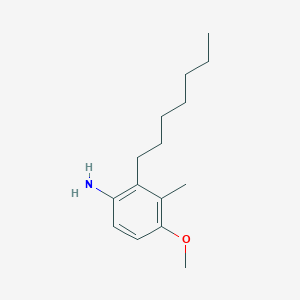
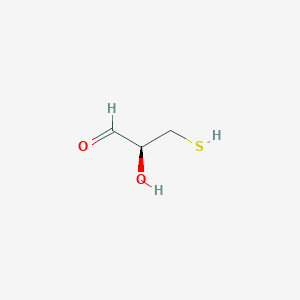
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)
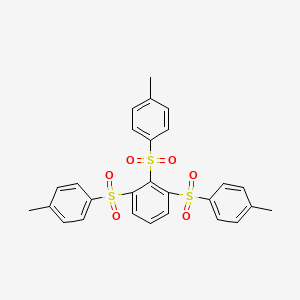
![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)
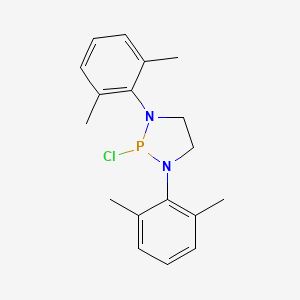
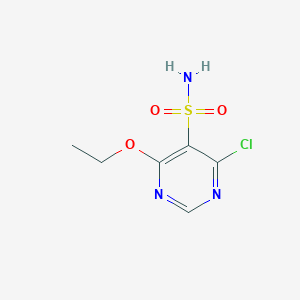
![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)
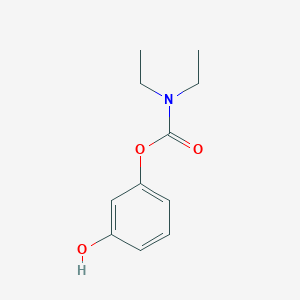
![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
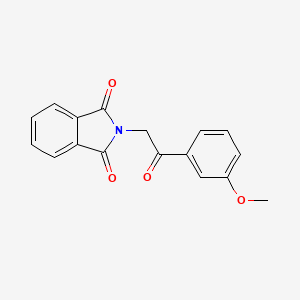
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)
